Propyl 3-chlorobenzene-1-sulfonate
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Overview
Description
Propyl 3-chlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a propyl group attached to a benzene ring, which is further substituted with a chlorine atom and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-chlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where propyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting propylbenzene is then subjected to sulfonation using sulfur trioxide (SO3) in sulfuric acid (H2SO4) to introduce the sulfonate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of excess reagents to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures to facilitate the substitution of the chlorine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the propyl group.
Major Products Formed
Scientific Research Applications
Propyl 3-chlorobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 3-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chlorobenzene-1-sulfonate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-chlorobenzene-1-sulfonate: Contains a methyl group instead of a propyl group.
Propyl 4-chlorobenzene-1-sulfonate: The chlorine atom is positioned at the para position instead of the meta position.
Uniqueness
Propyl 3-chlorobenzene-1-sulfonate is unique due to the specific positioning of the propyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs .
Properties
CAS No. |
61264-66-2 |
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Molecular Formula |
C9H11ClO3S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
propyl 3-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
UYECITKZKCWICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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